2-Bromo-L-Phenylalanine
CAS No.: 42538-40-9
VCID: VC21538452
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Bromo-L-phenylalanine is a derivative of the amino acid phenylalanine, where a bromine atom is substituted at the ortho position of the phenyl ring. This compound is widely used in pharmaceutical research and drug development due to its unique properties, which make it an ideal building block for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders . Applications in Research2-Bromo-L-phenylalanine is utilized in several areas of research:
Comparison with Other Phenylalanine DerivativesPhenylalanine analogs, including 2-iodo-L-phenylalanine and other derivatives, have been studied for their structure-activity characteristics. For instance, 2-iodo-L-phenylalanine has been explored for its potential in tumor imaging due to its uptake properties . In contrast, 2-bromo-L-phenylalanine is more focused on its applications in protein engineering and pharmaceutical synthesis. Synthesis and Chemical ModificationsThe synthesis of 2-bromo-L-phenylalanine involves specific chemical reactions that introduce the bromine atom into the phenyl ring. Modifications such as the addition of protecting groups (e.g., Fmoc) enhance its reactivity in peptide synthesis and drug development . Fmoc-2-Bromo-L-PhenylalanineFmoc-2-bromo-L-phenylalanine is a derivative used extensively in peptide synthesis and drug discovery. Its applications include: Research Findings and Future DirectionsRecent studies have highlighted the importance of phenylalanine analogs in understanding transport mechanisms, such as those involving LAT1 and LAT2 transporters . Future research directions for 2-bromo-L-phenylalanine may include exploring its potential in developing inhibitors for neurological disorders and further applications in protein engineering. |
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CAS No. | 42538-40-9 |
Product Name | 2-Bromo-L-Phenylalanine |
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 244.08 g/mol |
IUPAC Name | (2S)-2-amino-3-(2-bromophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Standard InChIKey | JFVLNTLXEZDFHW-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C[C@@H](C(=O)[O-])[NH3+])Br |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Br |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])Br |
Synonyms | L-2-Bromophenylalanine;42538-40-9;2-Bromo-L-Phenylalanine;(S)-2-Amino-3-(2-bromophenyl)propanoicacid;(2S)-2-amino-3-(2-bromophenyl)propanoicacid;2-Bromophenylalanine;o-Bromo-L-phenylalanine;2-brom-l-phenylalanin;(S)-2-BROMOPHENYLALANINE;L-2-BROMOPHE;Phenylalanine,2-bromo-;L-2-BR-PHE-OH;SBB063699;(S)-2-AMINO-3-(2-BROMO-PHENYL)-PROPIONICACID;PubChem18007;AC1L4W2B;AC1Q26DI;L-2-BR-PHE;SCHEMBL43302;H-PHE(2-BR)-OH;L-PHE(2-BR)-OH;CTK0H8203;JFVLNTLXEZDFHW-QMMMGPOBSA-N;MolPort-001-758-736;ZINC2504998 |
PubChem Compound | 193338 |
Last Modified | Aug 15 2023 |
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